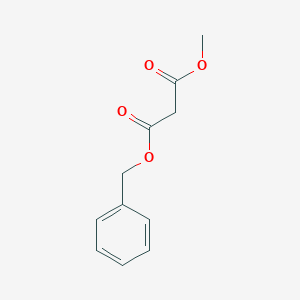
Benzyl methyl malonate
Overview
Description
Benzyl methyl malonate is an organic compound with the molecular formula C11H12O4. It is an ester derived from malonic acid, where one of the ester groups is a benzyl group and the other is a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Mechanism of Action
Target of Action
Benzyl methyl malonate is an ester . It is primarily involved in the malonic ester synthesis . The primary targets of this compound are the enzymes involved in this synthesis process.
Mode of Action
The mode of action of this compound involves a series of reactions that are part of the malonic ester synthesis . The process begins with the deprotonation of the ester to form an enolate. This is followed by an S N2 reaction of the enolate upon an alkyl halide, forming a new C-C bond. Acidic hydrolysis of the ester then gives a carboxylic acid .
Biochemical Pathways
This compound is involved in the malonic ester synthesis pathway . This pathway is crucial for the formation of carboxylic acids and has downstream effects on various biochemical processes. Malonic acid, a product of this pathway, is known to play an important role in symbiotic nitrogen metabolism and brain development .
Result of Action
The result of the action of this compound is the formation of a carboxylic acid via the malonic ester synthesis pathway . This process contributes to various biochemical processes in the body, including the production of energy and the synthesis of other important biomolecules.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzyl Methyl Malonate are not well-studied. It is known that the compound can participate in reactions similar to those of other esters. For instance, it can undergo hydrolysis, a reaction that breaks the ester bond to produce a carboxylic acid and an alcohol . This property could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that the compound can undergo reactions typical of esters, such as hydrolysis . This reaction could potentially involve binding interactions with enzymes, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Like other esters, it is likely to be stable under standard laboratory conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methyl malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The steps are as follows :
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
Alkylation: The enolate acts as a nucleophile in an S_N2 reaction with an alkyl halide, forming a new C-C bond.
Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.
Industrial Production Methods: Large-scale synthesis of this compound involves selective monohydrolysis of symmetric diesters. This method is efficient, environmentally benign, and produces high yields with near 100% purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl methyl malonate undergoes several types of reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides to form substituted products.
Hydrolysis: Acidic or basic hydrolysis can convert the ester groups into carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming an enol that tautomerizes to a carboxylic acid.
Common Reagents and Conditions:
Bases: Methoxide, ethoxide for deprotonation.
Alkyl Halides: Used for alkylation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products:
Substituted Acetic Acids: Formed through alkylation and subsequent reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Scientific Research Applications
Benzyl methyl malonate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and other organic compounds
Drug Development: Used in the synthesis of barbiturates, sedatives, and anticonvulsants.
Chemical Synthesis: Employed in the preparation of complex molecules and natural products.
Comparison with Similar Compounds
Diethyl Malonate: Similar in structure but with two ethyl ester groups instead of benzyl and methyl groups.
Dimethyl Malonate: Contains two methyl ester groups.
Mono-Benzyl Malonate: Contains one benzyl ester group and one carboxylic acid group.
Uniqueness: Benzyl methyl malonate is unique due to its mixed ester groups, which provide distinct reactivity patterns compared to fully symmetric esters like diethyl malonate or dimethyl malonate
Properties
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52267-39-7 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


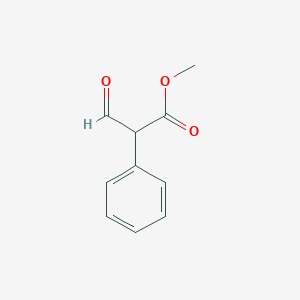

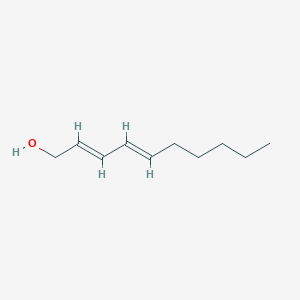
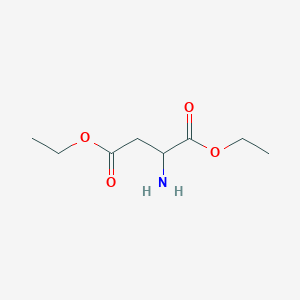
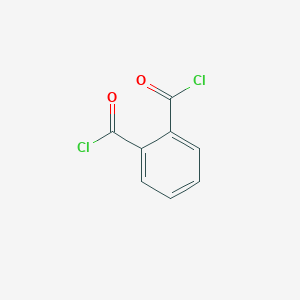


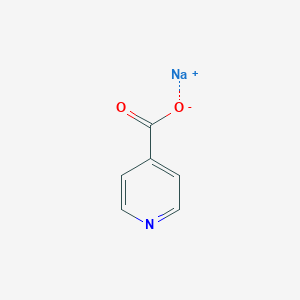


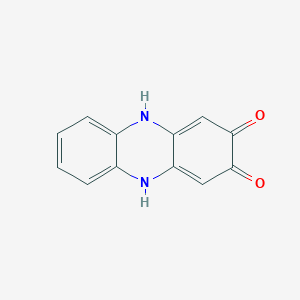
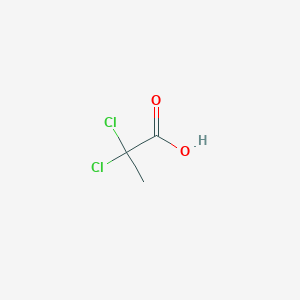
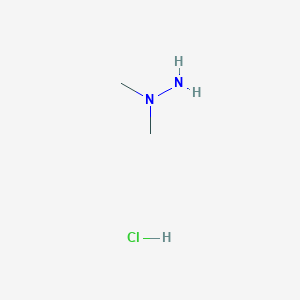
![5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole](/img/structure/B104948.png)
